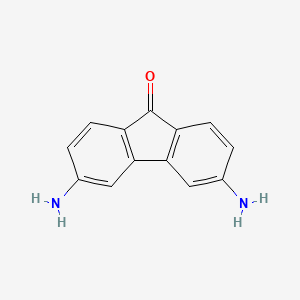

3,6-Diamino-9h-fluoren-9-one

Description

3,6-Diamino-9H-fluoren-9-one is a fluorenone derivative characterized by amino (-NH₂) substituents at the 3- and 6-positions of the fluorene backbone. This compound is commercially available with a purity of ≥98% and is utilized in specialized chemical synthesis and research applications . Fluorenone derivatives are widely studied for their unique electronic and optical properties, which are highly dependent on the nature and position of substituents. The amino groups in this compound are electron-donating, which can enhance solubility in polar solvents and modify reactivity in nucleophilic or coordination-driven reactions.

Properties

CAS No. |

83740-04-9 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3,6-diaminofluoren-9-one |

InChI |

InChI=1S/C13H10N2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |

InChI Key |

CQWYPRRTBDNYAG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(C2=O)C=CC(=C3)N |

Other CAS No. |

83740-04-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,6-Diamino-9H-fluoren-9-one can be contextualized by comparing it to other fluorenone derivatives, as outlined below:

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Fluorenone Derivatives

*Calculated based on molecular formula.

Reactivity and Functionalization

- This compound: The amino groups facilitate participation in Schiff base formation, hydrogen bonding, and metal coordination, making it suitable for supramolecular chemistry or catalysis. Its electron-rich aromatic system may also enhance charge transport in organic semiconductors .

- 3,6-Dibromo-9H-fluoren-9-one : Bromine substituents enable Suzuki-Miyaura or Ullmann coupling reactions, allowing integration into π-extended systems for polymers or small-molecule semiconductors .

- 3,6-Dimethoxy-9H-fluoren-9-one : Methoxy groups improve solubility and stabilize excited states, making this derivative useful in light-emitting diodes (LEDs) or photovoltaic devices .

Optical and Electronic Behavior

- Amino vs. Bromo Substituents: Amino groups lower the LUMO energy level via electron donation, whereas bromine atoms raise it through electron withdrawal. This contrast significantly impacts charge-transfer efficiency in optoelectronic applications .

- Methoxy vs. Acetyl Substituents: Methoxy groups enhance fluorescence quantum yield due to reduced non-radiative decay, while acetyl groups extend conjugation for absorption in visible wavelengths .

Research and Industrial Relevance

Fluorenone derivatives are pivotal in materials science, pharmaceuticals, and organic synthesis. For instance:

- 3,6-Dibromo-9H-fluoren-9-one serves as a key intermediate in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) .

- 3,6-Dimethoxy-9H-fluoren-9-one has been explored in dye-sensitized solar cells (DSSCs) due to its tunable bandgap .

The amino-substituted variant, this compound, remains underexplored in the provided literature but holds promise for advanced applications in bioimaging or catalysis due to its dual amino functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.